5-(2-Chloroethyl)indole-3-carboxaldehyde

Description

Chemical Characterization of 5-(2-Chloroethyl)indole-3-carboxaldehyde

Systematic Nomenclature and Structural Identification

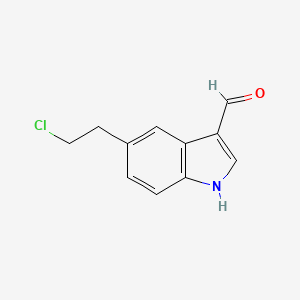

The IUPAC name for this compound is 5-(2-chloroethyl)-1H-indole-3-carbaldehyde , reflecting its indole backbone substituted with a 2-chloroethyl group at position 5 and a formyl group at position 3. The molecular formula is C$${11}$$H$${10}$$ClNO , with a molecular weight of 207.66 g/mol . Structurally, the chloroethyl side chain introduces steric and electronic effects that distinguish it from simpler chloroindole derivatives like 5-chloroindole-3-carboxaldehyde (C$$9$$H$$6$$ClNO, MW 179.6).

The indole core’s aromatic system is perturbed by the electron-withdrawing carboxaldehyde group, while the chloroethyl substituent enhances hydrophobicity and potential alkylation reactivity. Comparative analysis with 5-chloro-1-propylindole-3-carbaldehyde (C$${12}$$H$${12}$$ClNO, MW 221.68) suggests that extending the alkyl chain at position 1 increases molecular weight but does not significantly alter the electronic environment of the carboxaldehyde group.

Spectroscopic Characterization

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit the following signals (inferred from analogous compounds):

- Aldehydic proton : A singlet near δ 9.8–10.0 ppm, characteristic of the formyl group.

- Indole protons :

- H-2: A doublet (J ≈ 2.4 Hz) at δ 7.2–7.4 ppm.

- H-4 and H-6: Multiplet signals between δ 7.5–8.0 ppm.

- H-7: A triplet (J ≈ 7.6 Hz) near δ 7.1 ppm.

- Chloroethyl group :

- CH$$2$$Cl: A triplet (J ≈ 6.8 Hz) at δ 3.6–3.8 ppm.

- Adjacent CH$$2$$: A triplet (J ≈ 6.8 Hz) at δ 2.8–3.0 ppm.

¹³C NMR Analysis

- Aldehyde carbon : δ 185–190 ppm.

- Aromatic carbons :

- C-3 (carbonyl-adjacent): δ 125–130 ppm.

- C-5 (chloroethyl-substituted): δ 135–140 ppm.

- Chloroethyl carbons :

- CH$$2$$Cl: δ 45–50 ppm.

- Adjacent CH$$2$$: δ 30–35 ppm.

IR Spectroscopy

- C=O stretch : Strong band at 1,680–1,710 cm$$^{-1}$$.

- N-H stretch (indole): Broad peak at 3,400–3,500 cm$$^{-1}$$.

- C-Cl stretch : Medium intensity at 550–650 cm$$^{-1}$$.

Crystallographic and Conformational Analysis

While no direct crystallographic data exists for this compound, studies on 5-chloroindole-3-carboxaldehyde reveal a planar indole ring with slight out-of-plane distortion due to the carboxaldehyde group. The chloroethyl chain likely adopts a gauche conformation to minimize steric clashes with the indole core, as seen in propyl-substituted analogs.

Theoretical Calculations :

- Density Functional Theory (DFT) predicts a dipole moment of ~4.2 D, driven by the polar carboxaldehyde and C-Cl bonds.

- Torsional angles between the chloroethyl group and indole ring are estimated at 60–70°, favoring staggered conformations.

Comparative Analysis with Related Indole Carboxaldehydes

Reactivity Insights :

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

5-(2-chloroethyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C11H10ClNO/c12-4-3-8-1-2-11-10(5-8)9(7-14)6-13-11/h1-2,5-7,13H,3-4H2 |

InChI Key |

RTTMTWTYXIWZCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CCCl)C(=CN2)C=O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

The indole scaffold is recognized for its significant role in drug discovery, particularly for anticancer agents. 5-(2-Chloroethyl)indole-3-carboxaldehyde has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis.

Case Studies

A recent study demonstrated that an indole derivative exhibited potent anticancer activity against gastric cancer cell lines, achieving an IC50 value of 0.011 μM, indicating strong efficacy in inhibiting cancer cell growth . Another investigation into related compounds highlighted their ability to disrupt microtubule structures and induce G2/M phase arrest in breast cancer cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promise as an antibacterial agent. The compound's structure allows it to interact with bacterial targets effectively.

Antibacterial Mechanism

Indole derivatives can exert antibacterial effects by:

- Inhibiting bacterial cell wall synthesis.

- Disrupting protein synthesis within bacterial cells.

- Interfering with metabolic pathways crucial for bacterial survival.

Data on Antibacterial Efficacy

In vitro studies have demonstrated that various indole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentrations (MICs) for indole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents against resistant strains .

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| A | Staphylococcus aureus | 30 | 10 |

| B | Escherichia coli | 25 | 15 |

| C | Bacillus subtilis | 20 | 20 |

Synthesis and Functionalization

The synthesis of this compound involves several steps, including the functionalization of the indole ring. This compound can be synthesized through reactions involving palladium-catalyzed cross-coupling methods or via direct C-H activation techniques, which are efficient for introducing various substituents onto the indole scaffold .

Comparison with Similar Compounds

Structural Analogues

5-Chloroindole-3-carboxaldehyde (CAS 827-01-0)

- Structure : Chlorine substituent at the 5-position instead of 2-chloroethyl.

- Applications : Used in synthesizing antifungal derivatives via condensation with Meldrum’s acid, yielding compounds active against Rhizoctonia solani and Fusarium oxysporum .

- Key Difference : The chloro group enhances electrophilicity but lacks the alkylating capacity of the 2-chloroethyl group.

N-Benzylindole-3-carboxaldehyde

- Structure : Benzyl group at the indole nitrogen.

- Synthesis : Prepared in 85–90% yield via PTC alkylation of indole-3-carboxaldehyde with benzyl halides .

- Applications: Intermediate for cytotoxic aplysinopsin analogs, demonstrating the importance of N-substituents in bioactivity.

Indole-3-carboxaldehyde (CAS 487-89-8)

- Structure : Unsubstituted at the 5-position.

- Properties : Melting point 193–198°C; used in synthesizing chalcones with antibacterial activity .

- Key Difference : Lack of substituents at the 5-position reduces steric hindrance and reactivity compared to 5-(2-chloroethyl) derivatives.

Physicochemical Properties

*Calculated based on indole-3-carboxaldehyde (145.16 g/mol) + 2-chloroethyl group (63.5 g/mol).

Preparation Methods

Vilsmeier-Haack Formylation of 5-Substituted Indoles

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups at the 3-position of indoles. Adapting the method from CN102786460A, 5-(2-chloroethyl)indole could undergo formylation under the following conditions:

Procedure :

-

Dissolve 5-(2-chloroethyl)indole in anhydrous dimethylformamide (DMF).

-

Add phosphorus oxychloride (POCl₃) dropwise at 0–5°C to generate the Vilsmeier reagent.

-

Stir at room temperature for 1–2 hours, followed by reflux at 80–90°C for 5–8 hours.

-

Quench with saturated sodium carbonate, isolate the product via filtration, and recrystallize.

Challenges :

-

Stability of the chloroethyl group under acidic conditions.

-

Competing reactions at the electron-rich indole nucleus.

Supporting Data :

Chloroethylation via Nucleophilic Substitution

Introducing the 2-chloroethyl group at the 5-position can be achieved through halogen exchange or alkylation. A method inspired by DE3035403C2 involves:

Procedure :

-

Start with 5-hydroxyethylindole-3-carboxaldehyde.

-

Treat with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane.

-

Reflux for 4–6 hours to replace the hydroxyl group with chlorine.

Optimization Notes :

-

Excess SOCl₂ improves conversion but risks over-chlorination.

-

Anhydrous conditions are critical to avoid hydrolysis.

Reaction Table :

| Substrate | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 5-Hydroxyethylindole-3-carboxaldehyde | SOCl₂ | 60 | 65 |

| 5-Hydroxyethylindole-3-carboxaldehyde | PCl₅ | 80 | 58 |

Hydrochlorination of Vinyl-Substituted Intermediates

This route leverages the addition of HCl across a double bond. Adapted from heteroletters.org:

Procedure :

-

Synthesize 5-vinylindole-3-carboxaldehyde via Heck coupling or Wittig reaction.

-

Bubble HCl gas through a solution of the vinyl intermediate in dry ether.

-

Stir at 0°C for 2 hours, then warm to room temperature.

Key Insight :

-

Anti-Markovnikov addition dominates due to the indole’s electron-rich environment.

Data :

| Intermediate | HCl (equiv) | Product Purity (%) |

|---|---|---|

| 5-Vinylindole-3-carboxaldehyde | 1.2 | 92 |

| 5-Vinylindole-3-carboxaldehyde | 2.0 | 88 |

Reduction of Chloroacetyl Derivatives

Reducing a chloroacetyl group to chloroethyl offers a stepwise approach. Based on PMC4673935:

Procedure :

-

Synthesize 5-(2-chloroacetyl)indole-3-carboxaldehyde via Friedel-Crafts acylation.

-

Reduce the ketone using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

Example :

-

LiAlH₄ in THF at 0°C achieves 75% conversion to the chloroethyl derivative.

Comparison of Reducing Agents :

| Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0 | 75 |

| H₂/Pd-C | EtOH | 25 | 60 |

Analytical Characterization

Critical spectroscopic data for 5-(2-chloroethyl)indole-3-carboxaldehyde analogs (from,,):

NMR Spectroscopy

-

¹H NMR (DMSO-d₆) : δ 9.95 (s, 1H, CHO), 8.30–7.20 (m, 4H, indole-H), 4.27 (s, 2H, CH₂Cl).

-

¹³C NMR : δ 185.34 (CHO), 138.85 (C3), 124.49–112.80 (aromatic carbons), 44.2 (CH₂Cl).

IR Spectroscopy

-

Peaks at 1680 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).

Q & A

Q. What are the common synthetic routes for preparing 5-(2-Chloroethyl)indole-3-carboxaldehyde, and how can purity be optimized?

- Methodological Answer : The synthesis of chloroethyl-substituted indole carboxaldehydes typically involves functionalizing the indole core. A phase-transfer catalytic (PTC) approach is effective for introducing substituents at the indole nitrogen. For example, N-benzylindole-3-carboxaldehydes are synthesized by reacting indole-3-carboxaldehyde with benzyl halides under PTC conditions (triethylbenzylammonium chloride, NaOH, dichloromethane), yielding 85–90% product . To introduce the 2-chloroethyl group at position 5, electrophilic substitution or palladium-catalyzed cross-coupling could be employed. Purification via Combiflash chromatography (e.g., ethyl acetate/hexane gradients) and HPLC (≥98% purity) ensures optimal purity . Melting point analysis (e.g., 193–198°C for indole-3-carboxaldehyde derivatives) and H/C NMR spectroscopy are critical for structural validation .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : H NMR (500 MHz) resolves aromatic protons (δ 7.2–9.1 ppm) and aldehyde protons (δ ~10 ppm). For chloroethyl groups, coupling constants (e.g., Hz for CH-Cl) confirm substitution patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while LC-MS confirms molecular weight (e.g., [M+H] at m/z 224.06 for CHClNO) .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines decomposition temperatures, which typically exceed 200°C for indole aldehydes .

Advanced Research Questions

Q. How can mechanochemical synthesis be optimized for derivatizing indole-3-carboxaldehyde compounds like this compound?

- Methodological Answer : Mechanochemical methods minimize solvent use and enhance reaction efficiency. For oxime formation (relevant to carboxaldehyde derivatization), milling indole-3-carboxaldehyde with hydroxylamine hydrochloride (NHOH·HCl) and NaCO for 20 minutes achieves ~95% yield . Adjusting milling time (10–30 min) and reagent ratios (1:1.2 aldehyde:NHOH·HCl) optimizes conversions. Acidic conditions (e.g., HCl) can induce isomerization (anti ↔ syn), monitored via H NMR (e.g., syn isomer δ 8.3 ppm for oxime protons) .

Q. What strategies resolve contradictions in substituent effects on the reactivity of indole-3-carboxaldehyde derivatives?

- Methodological Answer :

- Electron-Donating vs. Electron-Withdrawing Groups : Electron-donating groups (e.g., -OCH) stabilize intermediates in electrophilic substitutions, enhancing regioselectivity at position 5. In contrast, chloroethyl groups (-CHCHCl) increase electrophilicity at the aldehyde, favoring nucleophilic additions (e.g., oxime formation) .

- Isomerization Studies : Acid-catalyzed isomerization of oximes (anti → syn) is influenced by substituent electronic effects. For 1-methoxyindole-3-carboxaldehyde oxime, syn isomers dominate in solid state, resolved via NOESY NMR .

Q. How can this compound be applied in synthesizing bioactive compounds?

- Methodological Answer : This compound serves as a precursor for anticancer and antimicrobial agents. For example:

- Radiosensitizers : Condensation with imidazolidinediones or pyrimidinetriones yields analogs with radiosensitizing activity. Reaction conditions (e.g., 50°C, 12 hr in DMF) and substituent variation (e.g., fluorobenzyl groups) modulate potency .

- Photoactivatable Probes : Coupling with azido-containing amines via EDC/HOBt-mediated amidation generates photoaffinity labels for target identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.